molecular formula C18H15BrClN5O2 B2397035 3-Deschloro-4-methyl-Chlorantraniliprole CAS No. 500007-36-3

3-Deschloro-4-methyl-Chlorantraniliprole

Cat. No.: B2397035
CAS No.: 500007-36-3
M. Wt: 448.71
InChI Key: OXJFWYQHFMPKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deschloro-4-methyl-Chlorantraniliprole is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and nitrogen atoms within its molecular framework, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deschloro-4-methyl-Chlorantraniliprole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloropyridine with bromine to introduce the bromine atom at the 5-position. This intermediate is then reacted with 2-methyl-6-(methylcarbamoyl)phenylhydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Deschloro-4-methyl-Chlorantraniliprole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and amines .

Scientific Research Applications

3-Deschloro-4-methyl-Chlorantraniliprole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties[][6].

Mechanism of Action

The mechanism of action of 3-Deschloro-4-methyl-Chlorantraniliprole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester
  • 2-(3-Bromo-4-ethyl-4,5-dihydro-1H-pyrazol-1-yl)-3-chloropyridine

Uniqueness

3-Deschloro-4-methyl-Chlorantraniliprole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN5O2/c1-10-5-3-6-11(17(26)21-2)15(10)23-18(27)13-9-14(19)24-25(13)16-12(20)7-4-8-22-16/h3-9H,1-2H3,(H,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFWYQHFMPKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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